1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide
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Overview
Description
1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diphenylmethyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Sulfamoylbenzyl Group: This can be done through sulfonation reactions followed by coupling with the azetidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Other azetidine-based compounds with similar structures.
Diphenylmethyl Compounds: Compounds containing the diphenylmethyl group.
Sulfamoylbenzyl Compounds: Compounds with the sulfamoylbenzyl moiety.
Uniqueness
1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-benzhydryl-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide |
InChI |
InChI=1S/C24H25N3O3S/c25-31(29,30)22-13-11-18(12-14-22)15-26-24(28)21-16-27(17-21)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,21,23H,15-17H2,(H,26,28)(H2,25,29,30) |
InChI Key |
MEZMWUSOOAIAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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